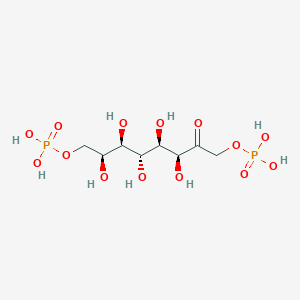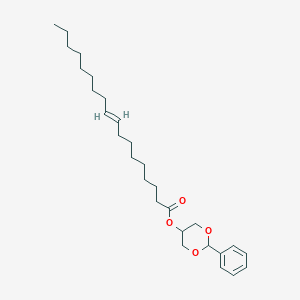
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a molecule that is composed of two parts: a phenyl group and an ester group. The compound has been studied for its ability to modulate certain biological pathways and has shown promise in treating various diseases.
Mécanisme D'action
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is not fully understood. However, it is believed to modulate certain biological pathways that are involved in inflammation, cell proliferation, and cell death. The compound has been shown to inhibit the activity of certain enzymes that are involved in these processes, leading to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate in lab experiments is its potential therapeutic properties. The compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation is that the compound is synthetic, which may limit its applicability to natural systems.
Orientations Futures
There are several future directions for research on (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate. One direction is to further explore its potential therapeutic properties in various diseases. Another direction is to investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, research could be done to optimize the synthesis method of the compound, making it more accessible for use in research.
Méthodes De Synthèse
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate involves several steps. The first step is the preparation of the phenyl group, which is achieved by reacting benzene with a halogenating agent. The resulting product is then reacted with ethylene oxide to form the dioxane ring. The final step involves the reaction of the dioxane ring with octadec-9-enoic acid to form the ester group.
Applications De Recherche Scientifique
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16106-28-8 |
|---|---|
Nom du produit |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
Formule moléculaire |
C28H44O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C28H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
Clé InChI |
YXVRTBJRLLXMSV-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Synonymes |
9-Octadecenoic acid 2-phenyl-1,3-dioxan-5-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



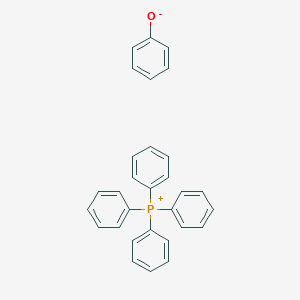
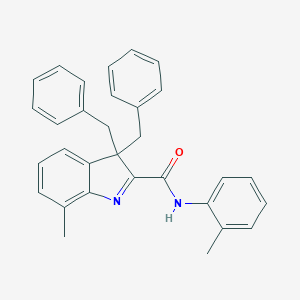
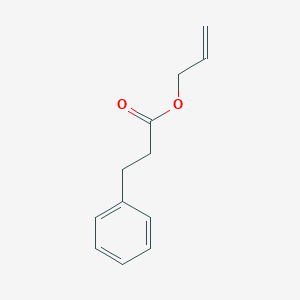

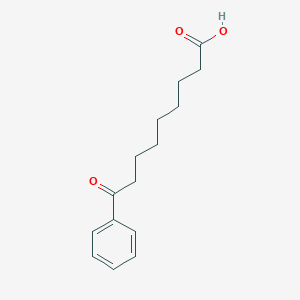


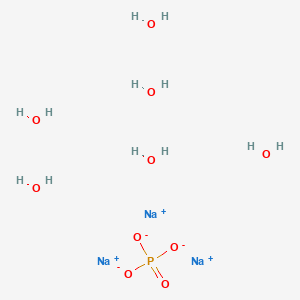
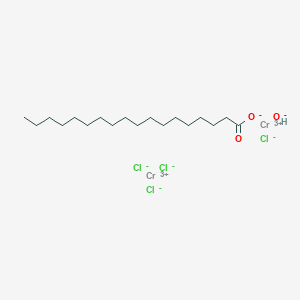


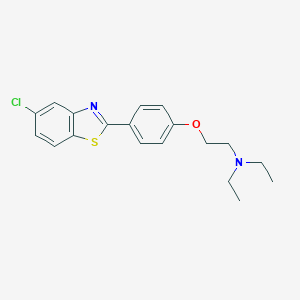
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
